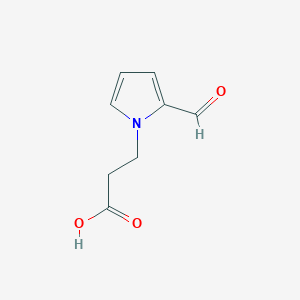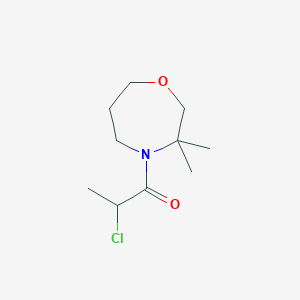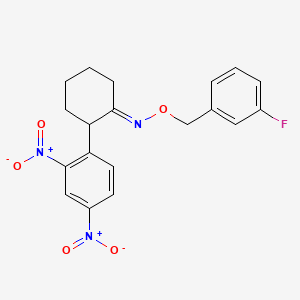![molecular formula C19H19FN2OS B2455129 2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851803-67-3](/img/structure/B2455129.png)
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalyst Development
One area of application is in the development of new synthetic methodologies. For instance, the catalyst- and solvent-free synthesis of fluorine-containing heterocyclic compounds has been demonstrated through microwave-assisted processes. These methods are significant for the synthesis of complex molecules with potential biological activities, showcasing the importance of fluorine-containing compounds in medicinal chemistry and drug design (Moreno-Fuquen et al., 2019).
Spectroscopic and Theoretical Studies
Another application involves spectroscopic and computational studies to understand the structural and electronic properties of these compounds. Detailed analyses such as FT-IR, NBO, HOMO-LUMO, and MEP have been used to investigate molecules similar to 2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone. These studies provide insights into the reactivity, stability, and potential applications of these compounds in nonlinear optics and as pharmaceutical agents (Mary et al., 2015).
Biological Evaluation
The synthesis and biological evaluation of fluorine-containing heterocycles reveal their potential as antibacterial and antifungal agents. Such compounds have been synthesized and tested against various microbial strains, indicating their relevance in developing new antimicrobial therapies (Sawant et al., 2011).
Pharmaceutical Research
In pharmaceutical research, the design and synthesis of novel compounds with specific functional groups, such as the fluorophenyl moiety, are crucial for discovering new drugs. These compounds are evaluated for their therapeutic potential against various diseases, including infectious diseases and cancer (Butters et al., 2001).
Material Science
In material science, the synthesis and characterization of fluorine-containing compounds contribute to the development of new materials with enhanced properties. These materials find applications in electronics, optics, and as components in advanced technological devices (Sarac, 2020).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-3-2-4-16(11-14)13-24-19-21-9-10-22(19)18(23)12-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAJYKZEFOIKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2455047.png)
![tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate](/img/structure/B2455049.png)
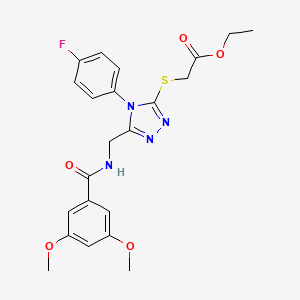
![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)

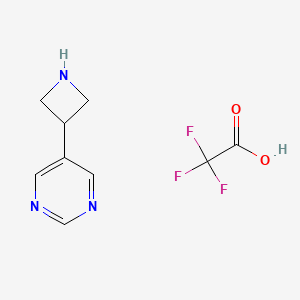
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
